molecular formula C11H8ClN3 B13056111 6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine

6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine

Cat. No.: B13056111
M. Wt: 217.65 g/mol
InChI Key: MBIDCHPRPXAASI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and interfere with cellular processes. the exact mechanisms are not fully understood and require further research .

Comparison with Similar Compounds

6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine can be compared with other similar compounds in the pyrrolopyrazine family, such as:

These compounds share similar structural features but exhibit unique properties and applications, highlighting the versatility and potential of the pyrrolopyrazine scaffold .

Properties

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

7-chloro-12-methyl-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene

InChI

InChI=1S/C11H8ClN3/c1-7-5-9-11(13-6-7)14-10(12)8-3-2-4-15(8)9/h2-6H,1H3

InChI Key

MBIDCHPRPXAASI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N=C(C3=CC=CN32)Cl

Origin of Product

United States

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